Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate
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Overview
Description
Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate typically involves multiple stepsSpecific reagents and conditions may include the use of methyl anthranilate, methylation agents, and catalysts such as palladium on carbon for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Shares a similar benzoate ester structure but lacks the pyridazinone moiety.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the pyridazinone moiety.
Methyl 2-methoxy-4-(methylamino)benzoate: Similar in structure but with a methoxy group instead of the pyridazinone moiety.
Uniqueness
Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate is unique due to its combination of a benzoate ester and a pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-5-6-10(15(20)21-4)7-11(9)13-12(16-2)8-17-18(3)14(13)19/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVDOUUBWXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=NN(C2=O)C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137758-17-7 |
Source
|
Record name | methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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